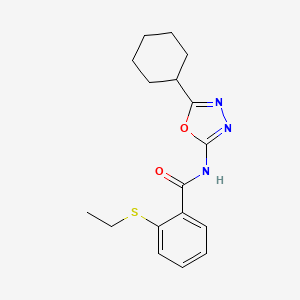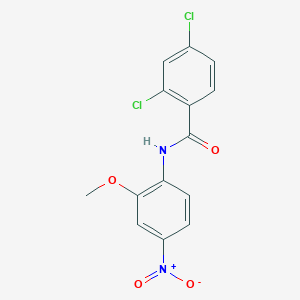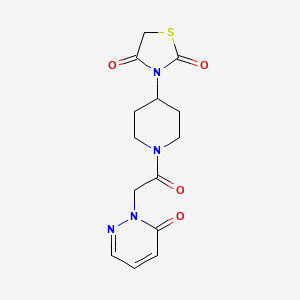![molecular formula C14H11ClFNO2 B2684410 2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol CAS No. 1232819-69-0](/img/structure/B2684410.png)
2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol , also known by its chemical formula C14H11ClFNO2 , is a compound with a molecular weight of 279.69 g/mol . It falls into the category of biochemicals and is primarily used for proteomics research .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of crystalline fluoro-functionalized imines, including compounds related to "2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol," has been extensively studied. These compounds have been synthesized through condensation reactions and characterized using techniques such as single-crystal X-ray diffraction (SC-XRD) and Hirshfeld surface analysis. The studies reveal that intermolecular interactions and the presence of fluorine atoms play significant roles in stabilizing crystal packing. Theoretical exploration through quantum chemical calculations has provided insight into the molecular structures and stability of these compounds, with findings indicating potential applications in nonlinear optical (NLO) fields due to their significant linear polarizability and second-order hyperpolarizability values (Ashfaq et al., 2022).
Nonlinear Optical Applications
The research into fluoro-functionalized imines, such as "this compound," underscores their relevance in NLO applications. The detailed study of their crystal structures and electronic properties, supported by experimental and theoretical data, showcases the potential of these compounds in enhancing NLO capabilities. The intrinsic properties such as hardness, global softness, and hyper-conjugation interactions contribute to their stability and efficacy in NLO applications (Ashfaq et al., 2022).
Metal Ion Sensing and Chelation
Further studies on diamine-salicylaldehyde derivatives, closely related to "this compound," have developed fluoroionophores that show selective chelation with metal cations like Zn+2. These compounds exhibit diverse spectra when interacting with various metal cations, demonstrating their potential as metal ion sensors and in developing methodologies for cellular metal staining using fluorescence methods (Hong et al., 2012).
Antibacterial and Antioxidant Activities
Investigations into the antibacterial and antioxidant activities of tridentate substituted salicylaldimines, which share structural similarities with "this compound," have shown promising results. These compounds exhibit significant activities against various Gram-positive and Gram-negative organisms, alongside notable antioxidant capacities. The effects of different substituents on these activities suggest that such compounds could be valuable in the development of new therapeutic agents (Oloyede-Akinsulere et al., 2018).
Propriétés
IUPAC Name |
2-[(3-chloro-2-fluorophenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c1-19-12-7-2-4-9(14(12)18)8-17-11-6-3-5-10(15)13(11)16/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMNMXVBSYLZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1-[5-(3-bromothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate](/img/structure/B2684331.png)
![1,3-dimethyl-N-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2684332.png)
![2-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-3-carboxamide](/img/structure/B2684333.png)
![7-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2684338.png)
![3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-methyl-2-pyrrolidin-1-ylpyrimidin-4-one](/img/structure/B2684340.png)
![N-[(4-Fluorophenyl)methyl]-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2684341.png)


![ethyl 2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2684345.png)
![4-({2-[3-(2-Chlorophenyl)-4-cyano-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2684346.png)

![N-(2-methoxyphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2684348.png)
